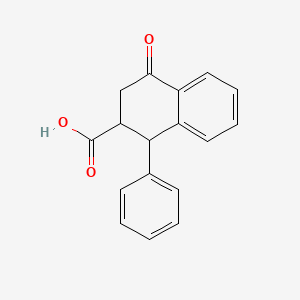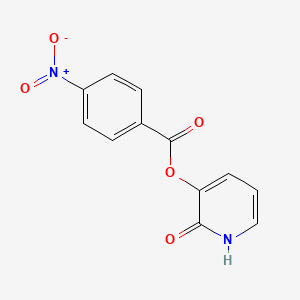![molecular formula C18H21NOS B13999993 N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide CAS No. 64872-85-1](/img/structure/B13999993.png)
N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is a chemical compound with the molecular formula C18H21NOS It is known for its unique structure, which includes a phenylthio group attached to a butyl chain, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- typically involves the reaction of 2-(phenylthio)butylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise control of reaction parameters and the use of purification techniques such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the acetamide group.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Aplicaciones Científicas De Investigación
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide,2-(phenylthio)-: A related compound with a similar structure but different functional groups.
N-[1-(2,5-dimethylphenyl)ethyl]-2-(phenylthio)acetamide: Another compound with a phenylthio group and acetamide group, but with different substituents.
Uniqueness
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is unique due to its specific combination of functional groups and the length of the butyl chain
Propiedades
Número CAS |
64872-85-1 |
|---|---|
Fórmula molecular |
C18H21NOS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21NOS/c1-3-9-18(21-15-10-5-4-6-11-15)16-12-7-8-13-17(16)19-14(2)20/h4-8,10-13,18H,3,9H2,1-2H3,(H,19,20) |
Clave InChI |
STZWZYQKWDYTEP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1NC(=O)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


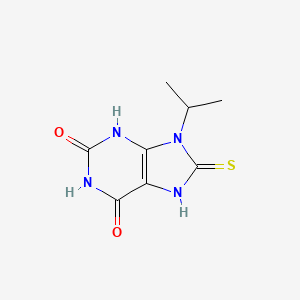
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
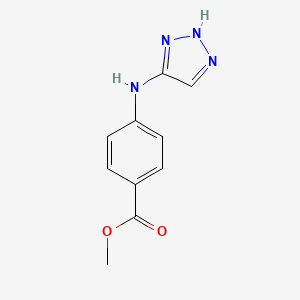
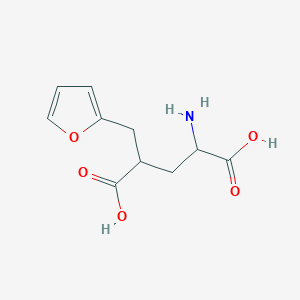


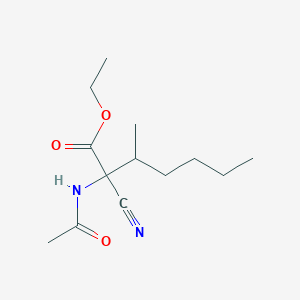
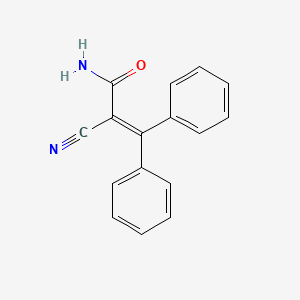
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
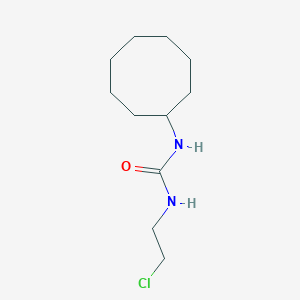
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
